molecular formula C8H9F3N2O B1483624 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde CAS No. 2098075-13-7

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B1483624
CAS No.: 2098075-13-7
M. Wt: 206.16 g/mol
InChI Key: SHSYPJOVHLGLLN-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde is a chemical compound notable for its incorporation of a pyrazole ring, a trifluoromethyl group, and an aldehyde functional group. It holds potential in various fields due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Typically, the synthesis of this compound involves the formation of the pyrazole ring first, followed by subsequent functionalization. The initial step may involve the reaction of ethyl hydrazine with a trifluoromethyl ethyl ketone to yield the pyrazole core. This is followed by the selective oxidation of the ethyl group and introduction of the aldehyde group via controlled oxidation reactions.

Industrial Production Methods: Scaling up the production involves optimizing reaction conditions such as temperature, pressure, and solvents to maximize yield and purity. Techniques like continuous flow reactors can be employed for better control and efficiency in an industrial setting.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to convert the aldehyde group into a carboxylic acid.

  • Reduction: It can be reduced to corresponding alcohols.

  • Substitution: The pyrazole ring can participate in various electrophilic substitution reactions, allowing modification of its properties.

Common Reagents and Conditions:

  • For oxidation, reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction typically employs agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

  • Substitution reactions may use catalysts like palladium or acidic conditions, depending on the desired substitution.

Major Products: Oxidation of the aldehyde yields the corresponding acid. Reduction results in the formation of primary alcohols, while substitution can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, especially in the preparation of more complex molecules or as a building block for pharmaceuticals.

Biology: Its derivatives may act as biological probes or therapeutic agents due to the presence of the trifluoromethyl group, known for its ability to enhance biological activity.

Industry: Used in materials science for the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

Mechanism: This compound's activity can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of compounds, allowing better membrane permeability and bioavailability.

Molecular Targets and Pathways: In biological systems, it may interact with enzymes or receptors, modifying signaling pathways. For instance, the pyrazole ring can interact with enzyme active sites, influencing catalysis and regulation.

Comparison with Similar Compounds

Unique Features: The presence of the trifluoromethyl group differentiates it from many other aldehyde-containing compounds, imparting unique physical and chemical properties such as increased acidity and metabolic stability.

Similar Compounds: Other compounds with a pyrazole ring and various substituents, like 1-phenyl-3-trifluoromethyl-pyrazole, serve as comparisons. While these may share some reactivity, the specific substituents present in 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde grant it distinct properties.

Conclusion

This compound is a multifaceted compound with significant potential across diverse scientific fields. Its unique structure and functional groups offer valuable properties for synthesis, biological research, and industrial applications.

Properties

IUPAC Name

2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-2-6-5-7(8(9,10)11)12-13(6)3-4-14/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSYPJOVHLGLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 3
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 4
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 5
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

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